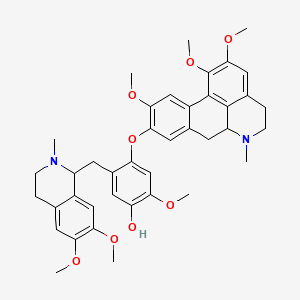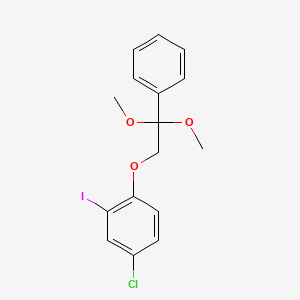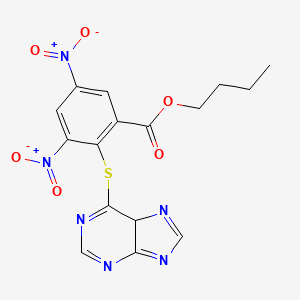![molecular formula C13H10N6 B14167989 7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine CAS No. 4022-95-1](/img/structure/B14167989.png)
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine is a tricyclic compound that belongs to the class of fused triazoles. These compounds are known for their wide range of biological activities, including significant antitumor and antiviral properties . The structure of this compound is characterized by a benzyl group attached to a triazolopurine core, making it a compound of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of 7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine typically involves a multistep process starting from ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate . The key steps include:
Formation of Formamidine: Treatment with benzylamine in ethanol in the presence of anilinium hydrochloride.
Cyclization: Cyclization of the formamidine in the presence of aqueous KOH to form 5-amino-1-benzyl-4-cyanoimidazole.
Conversion to Iminopurine: Conversion to 1-amino-9-benzyl-6-iminopurine by treatment with HC(OEt)3 and Ac2O followed by reaction with hydrazine hydrate.
Final Cyclization: Heating with diethoxymethyl acetate (DEMA) to obtain this compound.
Analyse Des Réactions Chimiques
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include diethoxymethyl acetate for cyclization and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological probe due to its fluorescent properties.
Medicine: Studied for its antitumor and antiviral activities, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects .
Comparaison Avec Des Composés Similaires
7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine can be compared with other similar compounds, such as:
7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antitumor properties.
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with significant biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which imparts distinct biological properties .
Propriétés
Numéro CAS |
4022-95-1 |
|---|---|
Formule moléculaire |
C13H10N6 |
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
7-benzyl-[1,2,4]triazolo[3,4-f]purine |
InChI |
InChI=1S/C13H10N6/c1-2-4-10(5-3-1)6-18-7-14-11-12(18)15-8-19-9-16-17-13(11)19/h1-5,7-9H,6H2 |
Clé InChI |
SUSIRXYDFDUCJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)

![1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid](/img/structure/B14167926.png)

![4-(3-Nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B14167932.png)

![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)



![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)

